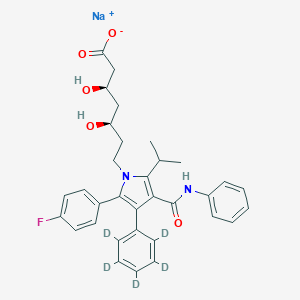

Atorvastatin-d5 Sodium Salt

Vue d'ensemble

Description

Atorvastatin-d5 Sodium Salt is a deuterated version of Atorvastatin . It is used as an internal standard for the quantification of Atorvastatin . Atorvastatin is an orally active HMG-CoA reductase inhibitor that effectively decreases blood lipids .

Synthesis Analysis

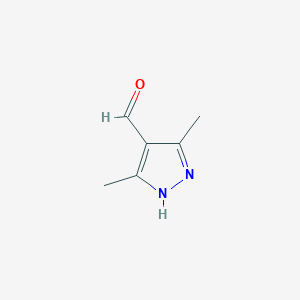

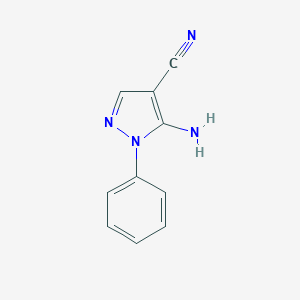

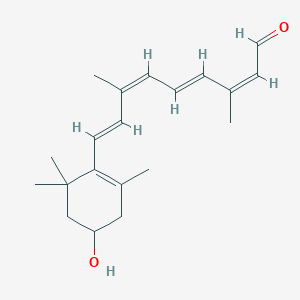

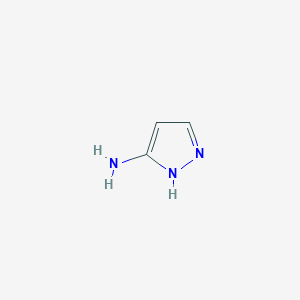

The synthesis of Atorvastatin involves several known routes, including [3 + 2] cycloaddition, Paal-Knorr condensation, or the Hantzsch pyrrole synthesis . An improved kilogram-scale preparation of Atorvastatin calcium has been developed, which involves isolating the pure product of the ketal deprotection step as a crystalline solid .Molecular Structure Analysis

The molecular formula of Atorvastatin-d5 Sodium Salt is C33H29D5FN2O5 . The formal name is 2-(4-fluorophenyl)-βR,δR-dihydroxy-5-(1-methylethyl)-3-(phenyl-d5)-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid, hemicalcium salt .Chemical Reactions Analysis

Atorvastatin is an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis . It has IC50 values of 73, 102, and 0.6 nM for HepG2 cells, human fibroblasts, and rat hepatocytes, respectively .Physical And Chemical Properties Analysis

Atorvastatin-d5 Sodium Salt is a solid substance . It is soluble in DMF (25 mg/ml), DMSO (15 mg/ml), and Ethanol (0.50 mg/ml) .Applications De Recherche Scientifique

Internal Standard for Quantification

Atorvastatin-d5 is used as an internal standard for the quantification of atorvastatin by GC- or LC-MS . This application is crucial in analytical chemistry where it helps in the accurate determination of the amount of atorvastatin in a sample.

Inhibitor of HMG-CoA Reductase

Atorvastatin-d5 is an inhibitor of HMG-CoA reductase , the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis. It has IC50 values of 73, 102, and 0.6 nM for HepG2 cells, human fibroblasts, and rat hepatocytes, respectively . This makes it a valuable tool in biological research, particularly in studies related to cholesterol metabolism and related diseases.

Treatment of Hypercholesterolemia and Certain Dyslipidemias

Formulations containing atorvastatin have been used in the treatment of hypercholesterolemia and certain dyslipidemias . This application is significant in the field of medicine, particularly in the management of cardiovascular diseases.

Distribution Study in Rat Tissues

Atorvastatin and its metabolites have been studied for their distribution in rat tissues using combined information from UHPLC/MS and MALDI-Orbitrap-MS imaging . This application is important in pharmacokinetics and drug metabolism studies.

Nanoparticle Drug Carriers for Statins

Recent advancements and outcomes of nanoparticle drug carriers for statins, including atorvastatin, have been discussed in the therapy of hyperlipidemia . This application is significant in the field of nanomedicine and drug delivery systems.

Primary Prevention of Hyperlipidemia

Statins, including atorvastatin, are preferred for primary prevention of hyperlipidemia particularly for individuals at higher risk of development of heart disease . This application is crucial in preventive medicine and public health.

Safety And Hazards

Orientations Futures

Atorvastatin and other statins are considered first-line treatment options for dyslipidemia . The increasing use of this class of drugs is largely attributed to the rise in cardiovascular diseases in many countries . As the patent life of Lipitor expired in 2011, the drug can now be produced generically, requiring the development of efficient, non-proprietary production processes .

Propriétés

IUPAC Name |

sodium;(3R,5R)-7-[2-(4-fluorophenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O5.Na/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+1/p-1/t26-,27-;/m1./s1/i3D,5D,6D,9D,10D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRPOCPLIUDBSA-ADFDHUHVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3)C(C)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[2H])[2H].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34FN2NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Atorvastatin-d5 Sodium Salt | |

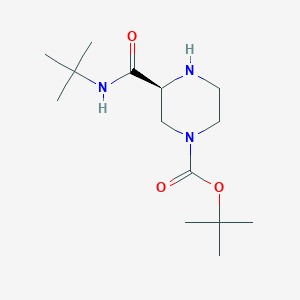

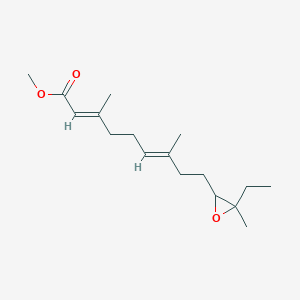

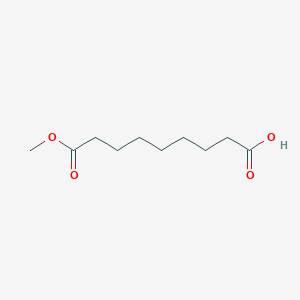

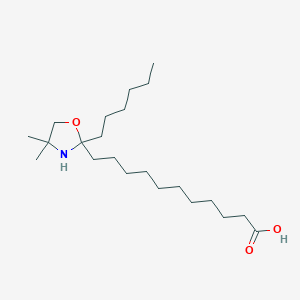

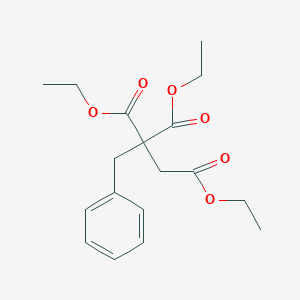

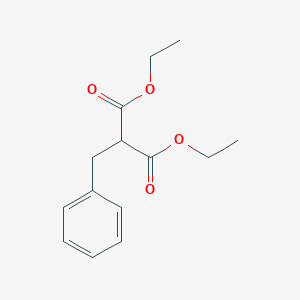

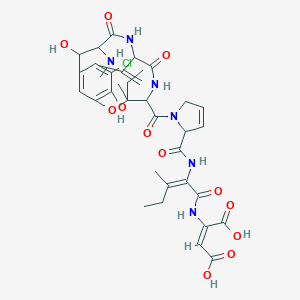

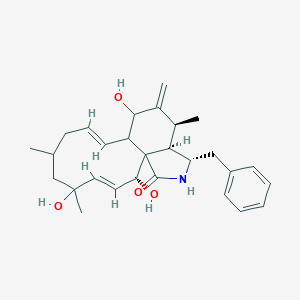

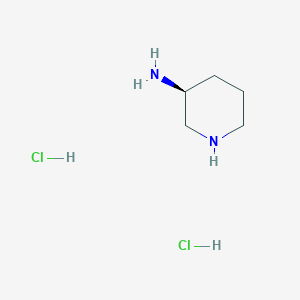

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.